molecular formula C9H7BrN2O3 B3000514 Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate CAS No. 1820704-53-7

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate

Cat. No.: B3000514
CAS No.: 1820704-53-7
M. Wt: 271.07
InChI Key: KPXSDEYSYMBUDY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H7BrN2O3. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate brominated carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 5-bromo-2-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-1,3-benzoxazole-7-carboxylate
  • Methyl 2-amino-5-fluoro-1,3-benzoxazole-7-carboxylate
  • Methyl 2-amino-5-iodo-1,3-benzoxazole-7-carboxylate

Uniqueness

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to unique biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-14-8(13)5-2-4(10)3-6-7(5)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXSDEYSYMBUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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